N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline
Overview
Description
N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound with the molecular formula C14H16N2O2. It is characterized by the presence of two aniline groups connected by an ethane-1,2-diylbis(oxy) linkage to a phenylene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 4-aminophenol with ethylene glycol dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-aminophenol attack the electrophilic carbon atoms of ethylene glycol dichloride, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is carried out in large-scale reactors under controlled temperature and pressure conditions. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis[2,4,6-tribromobenzene]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethane-1,2-diylbis(oxy) linkage and phenylene ring provide a versatile framework for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[2-(4-anilinophenoxy)ethoxy]-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-7-21(8-4-1)27-23-11-15-25(16-12-23)29-19-20-30-26-17-13-24(14-18-26)28-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNPPONJAHDWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612201 | |
Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-40-4 | |
Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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